molecular formula C14H20N4O3 B3013660 N-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide CAS No. 2034434-54-1

N-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide

Cat. No.: B3013660
CAS No.: 2034434-54-1
M. Wt: 292.339
InChI Key: FOAKGEXRDLBVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a compound that features a pyrimidine moiety, which is known for its wide range of pharmacological activities

Scientific Research Applications

N-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide has several scientific research applications:

Preparation Methods

The synthesis of N-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide typically involves the following steps:

    Formation of the pyrimidine ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Attachment of the pyrrolidine ring: The pyrrolidine ring is then attached to the pyrimidine core via an ether linkage.

    Introduction of the acetamide group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions .

Chemical Reactions Analysis

N-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of N-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the expression of collagen by interfering with the activity of collagen prolyl 4-hydroxylases, enzymes that play a crucial role in collagen synthesis. This inhibition leads to reduced collagen production and has potential therapeutic applications in conditions characterized by excessive collagen deposition .

Comparison with Similar Compounds

N-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide can be compared with other pyrimidine derivatives, such as:

    Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Known for its anti-fibrotic activity.

    Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: Also exhibits anti-fibrotic properties

Properties

IUPAC Name

N-[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-9-6-10(2)17-14(16-9)21-12-4-5-18(8-12)13(20)7-15-11(3)19/h6,12H,4-5,7-8H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAKGEXRDLBVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CNC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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